molecular formula C24H19NO3 B290819 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide

2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide

Cat. No. B290819
M. Wt: 369.4 g/mol
InChI Key: DJWUKQJOLIREHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide, also known as NPPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new pain medications. In agriculture, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In materials science, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its ability to form self-assembled monolayers on metal surfaces, making it a potential candidate for use in the development of new electronic devices.

Mechanism of Action

The exact mechanism of action of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In particular, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide may reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. In particular, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as reduce pain sensitivity in animal models. Additionally, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have antifungal activity, inhibiting the growth of certain plant pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other synthetic compounds. Additionally, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have a relatively high solubility in water, making it easier to work with in aqueous solutions. However, one limitation of using 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide in lab experiments is its relatively low yield and purity, which can make it difficult to obtain enough material for certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide-based pain medications, which could potentially offer a safer and more effective alternative to current analgesics. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide and its potential applications in agriculture and materials science. Finally, the synthesis method for 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide could be optimized to improve the yield and purity of the final product.

Synthesis Methods

2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with 2-bromoacetophenone to form 2-(2-bromoacetyl) naphthalene. This intermediate is then reacted with 2-phenoxyaniline in the presence of a base to yield 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide. The overall yield of this process is relatively low, around 20%, but the purity of the final product can be improved through recrystallization.

properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H19NO3/c26-24(17-27-21-15-14-18-8-4-5-9-19(18)16-21)25-22-12-6-7-13-23(22)28-20-10-2-1-3-11-20/h1-16H,17H2,(H,25,26)

InChI Key

DJWUKQJOLIREHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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